molecular formula C7H7BrOS B14845212 2-Bromo-3-(methylthio)phenol

2-Bromo-3-(methylthio)phenol

Cat. No.: B14845212
M. Wt: 219.10 g/mol
InChI Key: REPZTQNITLAJIK-UHFFFAOYSA-N
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Description

2-Bromo-3-(methylthio)phenol: is an organic compound that belongs to the class of bromophenols It consists of a bromine atom, a methylthio group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(methylthio)phenol can be achieved through several methods. One common approach involves the bromination of 3-(methylthio)phenol using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(methylthio)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Products include azido or thiol derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include debrominated phenols or reduced thiols.

Scientific Research Applications

Chemistry: 2-Bromo-3-(methylthio)phenol is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .

Biology: In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals that incorporate the bromophenol structure. Its derivatives may exhibit antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable in the formulation of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(methylthio)phenol involves its interaction with molecular targets through its functional groups. The bromine atom and methylthio group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

  • 2-Bromo-4-(methylthio)phenol
  • 2-Bromo-3-(ethylthio)phenol
  • 2-Bromo-3-(methylsulfonyl)phenol

Comparison: 2-Bromo-3-(methylthio)phenol is unique due to the specific positioning of the bromine and methylthio groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

2-bromo-3-methylsulfanylphenol

InChI

InChI=1S/C7H7BrOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3

InChI Key

REPZTQNITLAJIK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1Br)O

Origin of Product

United States

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